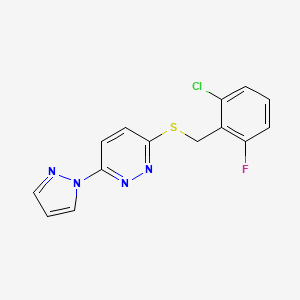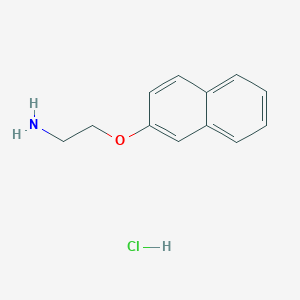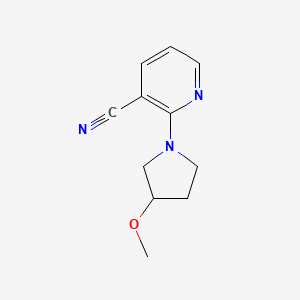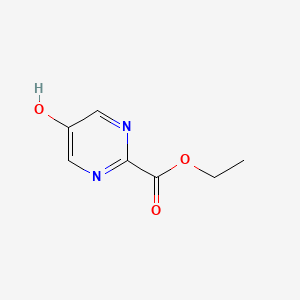
3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase that is involved in various physiological processes.
Scientific Research Applications
Anticancer Activity
Fluoro-substituted compounds, including those related to the queried chemical structure, have shown promise in anticancer research. Specifically, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have been tested against lung, breast, and CNS cancer cell lines, demonstrating anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Anti-inflammatory and Analgesic Activities
New imidazolyl acetic acid derivatives, potentially related in structural motif to the queried compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds exhibited significant anti-inflammatory activity and inhibited writhing in albino mice, showing potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Khalifa & Abdelbaky, 2008).
Anticonvulsant Properties
Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound of interest, have been identified as a nonbenzodiazepinoid class of antianxiety agents without potentiating the central nervous system depressant effects of ethanol or barbiturates, indicating a potential for anticonvulsant applications (Kirkpatrick et al., 1977).
Antibacterial Applications
Compounds synthesized from the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, through reactions producing pyran, pyridine, and pyridazine derivatives, have been tested for antibacterial activity. Several of these compounds displayed high antibacterial activities, showcasing the utility of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4S/c15-11-3-1-4-12(16)10(11)9-21-14-6-5-13(18-19-14)20-8-2-7-17-20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBAIJCZTKGLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)
![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)
![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)
![7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2580116.png)
![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline](/img/structure/B2580119.png)
![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)


![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580127.png)
![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)